molecular formula C9H6F3NO4 B14861481 4-(Methoxycarbonyl)-6-(trifluoromethyl)pyridine-2-carboxylic acid

4-(Methoxycarbonyl)-6-(trifluoromethyl)pyridine-2-carboxylic acid

Cat. No.: B14861481
M. Wt: 249.14 g/mol
InChI Key: UAFSKQHCMJPKBN-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)-6-(trifluoromethyl)pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H6F3NO4 It is a derivative of pyridine, characterized by the presence of a methoxycarbonyl group at the 4-position and a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxycarbonyl)-6-(trifluoromethyl)pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid with methanol in the presence of a base to introduce the methoxycarbonyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)-6-(trifluoromethyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxycarbonyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2,4-dicarboxylic acid derivatives, while reduction could produce alcohols or other reduced compounds.

Scientific Research Applications

4-(Methoxycarbonyl)-6-(trifluoromethyl)pyridine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can serve as a probe or ligand in biochemical assays.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)-6-(trifluoromethyl)pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxycarbonyl and trifluoromethyl groups contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)pyridine-2-carboxylic acid: Lacks the methoxycarbonyl group, which may affect its reactivity and applications.

    Pyridine-2,4-dicarboxylic acid: Contains two carboxylic acid groups, offering different chemical properties and uses.

    6-(Trifluoromethyl)pyridine-2-carboxylic acid: Similar structure but without the methoxycarbonyl group, leading to variations in chemical behavior.

Uniqueness

4-(Methoxycarbonyl)-6-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to the combination of methoxycarbonyl and trifluoromethyl groups, which impart distinct chemical properties. This uniqueness makes it valuable in specific research and industrial applications where these properties are advantageous.

Properties

Molecular Formula

C9H6F3NO4

Molecular Weight

249.14 g/mol

IUPAC Name

4-methoxycarbonyl-6-(trifluoromethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C9H6F3NO4/c1-17-8(16)4-2-5(7(14)15)13-6(3-4)9(10,11)12/h2-3H,1H3,(H,14,15)

InChI Key

UAFSKQHCMJPKBN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

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